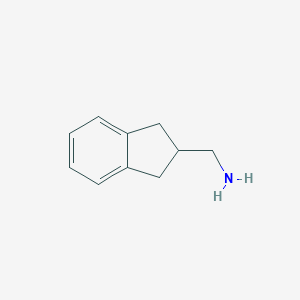

(2,3-Dihidro-1H-inden-2-il)metanamina

Descripción general

Descripción

2,3-dihydro-1H-inden-2-ylmethanamine (2,3-DHIMA) is a heterocyclic amine compound with a cyclic structure of five carbon atoms and two nitrogen atoms. It is a relatively new compound and has only been studied in the last few years. It has been used in laboratory experiments and has been found to have a variety of potential applications in scientific research.

Aplicaciones Científicas De Investigación

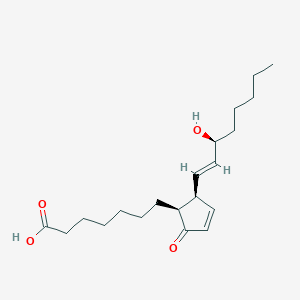

Propiedades antibacterianas y antifúngicas

Los derivados de la 2,3-dihidro-1H-inden-1-ona, un compuesto estrechamente relacionado, se han sintetizado y probado por sus actividades antimicrobianas. Estos compuestos han mostrado una potente acción antibacteriana contra bacterias grampositivas y gramnegativas, como Staphylococcus aureus y Escherichia coli. Además, han demostrado propiedades antifúngicas contra agentes como Aspergillus niger y Candida albicans .

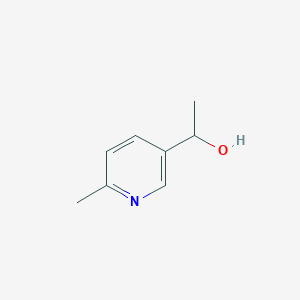

Síntesis de compuestos bioactivos

(2,3-Dihidro-1H-inden-2-il)metanamina y sus derivados son intermediarios importantes en la síntesis de compuestos bioactivos. Son particularmente notables por su papel en la creación de agonistas del receptor de dopamina y antagonistas de CCR2, que son significativos en el tratamiento de diversos trastornos neurológicos e inflamatorios .

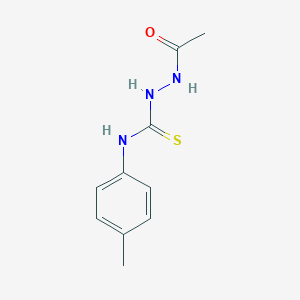

Propiedades alucinógenas

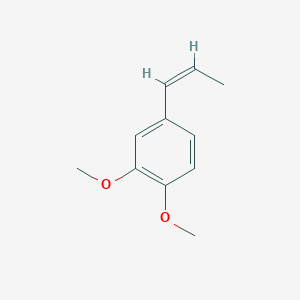

Algunos derivados metoxilados de la 2,3-dihidro-1H-inden-1-metanamina se encuentran que son agonistas selectivos del receptor 5-HT2A. Estos compuestos poseen propiedades alucinógenas, que pueden ser valiosas para la investigación de afecciones psiquiátricas y el desarrollo de agentes terapéuticos .

Mejora de la función cognitiva y de la memoria

Se han diseñado y sintetizado nuevas 2,3-dihidro-1H-inden-1-onas como inhibidores duales de PDE4/AChE. Estos inhibidores se están estudiando por su potencial para mejorar las funciones cognitivas y de la memoria, lo que podría ser beneficioso para tratar enfermedades neurodegenerativas como el Alzheimer .

Aplicaciones de la química computacional

La investigación computacional de los derivados de la 2,3-dihidro-1H-inden proporciona información sobre sus propiedades moleculares e interacciones. Esta investigación es crucial para comprender el comportamiento del compuesto en sistemas biológicos y para predecir su potencial como agente terapéutico .

Perfil farmacológico

Los compuestos que contienen la estructura de 2,3-dihidro-1H-inden exhiben una amplia gama de propiedades farmacológicas. Se han asociado con actividades como anticancerígenas, antiinflamatorias, antioxidantes y anti-enfermedad de Alzheimer, destacando su versatilidad en aplicaciones de química medicinal .

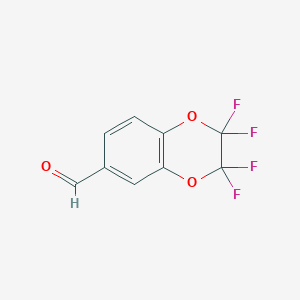

Química medicinal

La presencia de un átomo de halógeno en las moléculas de fármacos, como las derivadas de la 2,3-dihidro-1H-inden-1-ona, puede cambiar drásticamente sus propiedades. Los compuestos fluorados, en particular, han mostrado una amplia gama de propiedades medicinales, incluidas actividades anticancerígenas, anestésicas, antibacterianas, antivirales, antimaláricas y antidepresivas .

Química verde

Se han desarrollado métodos de síntesis eficientes para los derivados de la 2,3-dihidro-1H-inden-1-metanamina que ofrecen ventajas como condiciones suaves, menos contaminación y manipulación simple. Estos métodos se alinean con los principios de la química verde, enfatizando la importancia de la sostenibilidad en la síntesis química .

Propiedades

IUPAC Name |

2,3-dihydro-1H-inden-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWVOJUAZGKGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

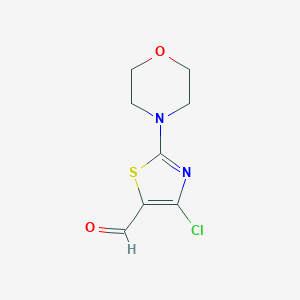

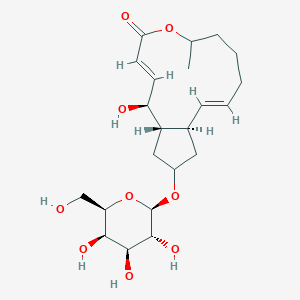

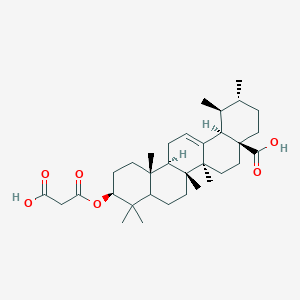

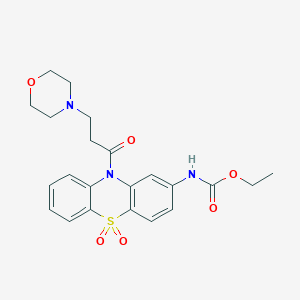

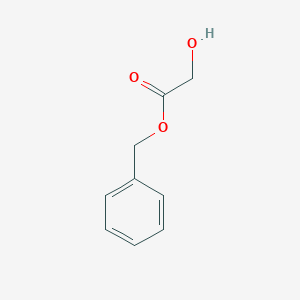

Synthesis routes and methods I

Procedure details

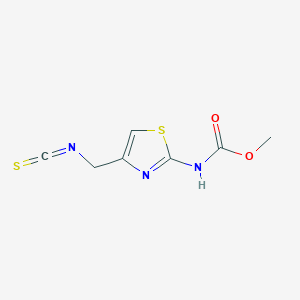

Synthesis routes and methods II

Procedure details

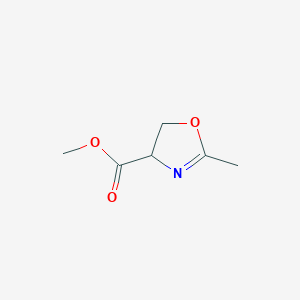

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.